molecular formula C15H17NO2 B096751 2-(Butylamino)-3-methylnaphthalene-1,4-dione CAS No. 18690-80-7

2-(Butylamino)-3-methylnaphthalene-1,4-dione

Cat. No. B096751
CAS RN: 18690-80-7
M. Wt: 243.3 g/mol
InChI Key: NFFLYRHGZUIVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Butylamino)-3-methylnaphthalene-1,4-dione, also known as BMN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a naphthoquinone derivative that has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of 2-(Butylamino)-3-methylnaphthalene-1,4-dione is not fully understood. However, it has been suggested that 2-(Butylamino)-3-methylnaphthalene-1,4-dione exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that 2-(Butylamino)-3-methylnaphthalene-1,4-dione inhibits the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. The antiviral activity of 2-(Butylamino)-3-methylnaphthalene-1,4-dione is thought to be due to its ability to inhibit viral replication.

Biochemical And Physiological Effects

2-(Butylamino)-3-methylnaphthalene-1,4-dione has been found to have both biochemical and physiological effects. It has been shown to increase the levels of certain enzymes and proteins involved in antioxidant defense mechanisms. 2-(Butylamino)-3-methylnaphthalene-1,4-dione has also been found to reduce the levels of certain inflammatory cytokines, suggesting that it may have anti-inflammatory effects. In addition, 2-(Butylamino)-3-methylnaphthalene-1,4-dione has been found to have a protective effect on liver cells, suggesting that it may have potential applications in the treatment of liver diseases.

Advantages And Limitations For Lab Experiments

2-(Butylamino)-3-methylnaphthalene-1,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have high purity and stability. However, there are also limitations to using 2-(Butylamino)-3-methylnaphthalene-1,4-dione in lab experiments. One limitation is that it can be toxic to cells at high concentrations. Additionally, the mechanism of action of 2-(Butylamino)-3-methylnaphthalene-1,4-dione is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-(Butylamino)-3-methylnaphthalene-1,4-dione. One direction is to further investigate its potential applications in the treatment of cancer and viral infections. Another direction is to study its effects on other physiological systems, such as the nervous system. Additionally, future research could focus on elucidating the mechanism of action of 2-(Butylamino)-3-methylnaphthalene-1,4-dione, which could lead to the development of more effective treatments for various diseases.
Conclusion
In conclusion, 2-(Butylamino)-3-methylnaphthalene-1,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit antitumor, antiviral, and antioxidant activities. 2-(Butylamino)-3-methylnaphthalene-1,4-dione has been synthesized using different methods, and its mechanism of action is not fully understood. While 2-(Butylamino)-3-methylnaphthalene-1,4-dione has several advantages for lab experiments, there are also limitations to using it. Future research on 2-(Butylamino)-3-methylnaphthalene-1,4-dione could lead to the development of more effective treatments for various diseases.

Synthesis Methods

2-(Butylamino)-3-methylnaphthalene-1,4-dione can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2-hydroxy-1,4-naphthoquinone and butylamine in the presence of a catalyst such as p-toluenesulfonic acid. This method yields 2-(Butylamino)-3-methylnaphthalene-1,4-dione in good yields and purity. Other methods involve the use of different amines or naphthoquinone derivatives.

Scientific Research Applications

2-(Butylamino)-3-methylnaphthalene-1,4-dione has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antiviral, and antioxidant activities. 2-(Butylamino)-3-methylnaphthalene-1,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV).

properties

CAS RN

18690-80-7

Product Name

2-(Butylamino)-3-methylnaphthalene-1,4-dione

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

IUPAC Name

2-(butylamino)-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C15H17NO2/c1-3-4-9-16-13-10(2)14(17)11-7-5-6-8-12(11)15(13)18/h5-8,16H,3-4,9H2,1-2H3

InChI Key

NFFLYRHGZUIVAE-UHFFFAOYSA-N

SMILES

CCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)C

Canonical SMILES

CCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)C

synonyms

2-(BUTYLAMINO)-3-METHYLNAPHTHALENE-1,4-DIONE

Origin of Product

United States

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